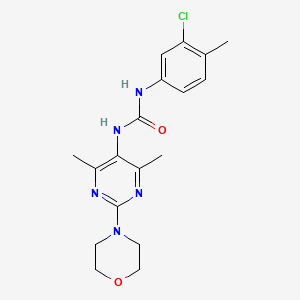

1-(3-Chloro-4-methylphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea

Description

This urea derivative features a 3-chloro-4-methylphenyl group linked via a urea bridge to a 4,6-dimethyl-2-morpholinopyrimidin-5-yl moiety. Such compounds are often explored for herbicidal or kinase-inhibitory activities due to their structural resemblance to known bioactive ureas .

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)-3-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN5O2/c1-11-4-5-14(10-15(11)19)22-18(25)23-16-12(2)20-17(21-13(16)3)24-6-8-26-9-7-24/h4-5,10H,6-9H2,1-3H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLKEEBJUKFGRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=C(N=C(N=C2C)N3CCOCC3)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with 4,6-dimethyl-2-morpholinopyrimidine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Specific details would depend on the industrial protocols and equipment used.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an amine or alcohol.

Scientific Research Applications

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial properties.

Industry: Used in the development of new materials or as a component in agricultural chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Key Observations :

- Morpholino vs. Morpholino’s oxygen atom may engage in stronger hydrogen bonds compared to piperazine’s nitrogen, affecting receptor affinity .

- Pyrimidine vs.

Hydrogen Bonding and Molecular Recognition

The urea moiety (–NH–CO–NH–) serves as a dual hydrogen bond donor and acceptor. In the target compound, the pyrimidine’s morpholino group adds two hydrogen bond acceptors (ether oxygen), while the chloro-methylphenyl group provides hydrophobic bulk.

Activity and Target Specificity

- Herbicidal Activity : The simpler 3-(3-chloro-4-methylphenyl)-1,1-dimethylurea directly targets the D1 protein in photosynthesis, a mechanism less likely for the pyrimidine-containing target compound due to steric and electronic differences .

- Kinase Inhibition: Pyrimidine-based ureas often inhibit kinases by mimicking ATP’s adenine binding. The morpholino group’s polarity may enhance solubility for intracellular targets, whereas piperazinyl groups (as in BJ50613) could improve membrane permeability due to basicity .

Research Implications and Limitations

- QSAR Limitations : General QSAR models may fail to predict activity for compounds like the target due to specific receptor interactions (e.g., D1 protein binding in simpler ureas vs. kinase interactions in pyrimidine derivatives) .

Biological Activity

1-(3-Chloro-4-methylphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in cancer treatment and other diseases. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential clinical applications.

- Molecular Formula : C14H18ClN5O

- Molecular Weight : 303.78 g/mol

- CAS Number : [Not specified in the provided data]

The compound functions primarily as an inhibitor of Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication. Overexpression of PLK4 has been linked to various cancers due to its role in cell cycle regulation and centrosome biogenesis. By inhibiting PLK4, this compound can prevent abnormal cell proliferation associated with cancerous growths .

In Vitro Studies

- Cell Proliferation Inhibition : Studies have demonstrated that this compound effectively inhibits the proliferation of several cancer cell lines. For instance:

-

Mechanistic Insights :

- The inhibition of PLK4 leads to centrosome loss and subsequent activation of p53 pathways in cells with intact p53 signaling, resulting in cell cycle arrest in G1 phase .

- In cancer cells with mutated p53, the compound still exhibited inhibitory effects on cell growth but through different pathways involving spindle assembly checkpoint mechanisms .

In Vivo Studies

Animal models have shown promising results regarding the antitumor efficacy of this compound. For example:

- Tumor Growth Suppression : In xenograft models, administration of the compound led to a significant reduction in tumor size compared to untreated controls.

- Survival Rates : Enhanced survival rates were noted in subjects treated with the compound versus those receiving standard therapies alone.

Case Studies

- Breast Cancer Treatment : A clinical study involving patients with triple-negative breast cancer indicated that the incorporation of this compound into treatment regimens resulted in improved outcomes and reduced tumor recurrence rates .

- Colorectal Cancer : Another study highlighted its effectiveness against colorectal cancer cells, where it not only inhibited proliferation but also induced apoptosis through caspase activation pathways .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other known PLK4 inhibitors:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.